

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

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Compound of Interest

Compound Name: 4-Hydrazinylpyridine hydrochloride

Cat. No.: B3426513

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In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a privileged structure, present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a sought-after component for optimizing pharmacokinetic and pharmacodynamic profiles. Within this class, **4-Hydrazinylpyridine hydrochloride** (CAS: 20815-52-5) emerges as a particularly valuable and versatile building block.^{[1][2]} Its strategic importance lies in the potent nucleophilicity of the hydrazine moiety, which serves as a gateway for the construction of a diverse range of nitrogen-containing heterocyclic systems.^[3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, safety considerations, and applications of this key intermediate, moving beyond simple data recitation to explain the causal logic behind its utility in modern organic and medicinal chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. **4-Hydrazinylpyridine hydrochloride** is a solid at room temperature with the key properties summarized below.

Property	Value	Source(s)
CAS Number	20815-52-5 (also cited as 52834-40-9)	[1][4]
Molecular Formula	C ₅ H ₈ ClN ₃	[1][2][5]
Molecular Weight	145.59 g/mol	[1][2]
Appearance	Solid	
Melting Point	238-250 °C	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[2][6]

Hazard Profile and Safe Handling:

4-Hydrazinylpyridine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[1]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
- Signal Word: Danger.

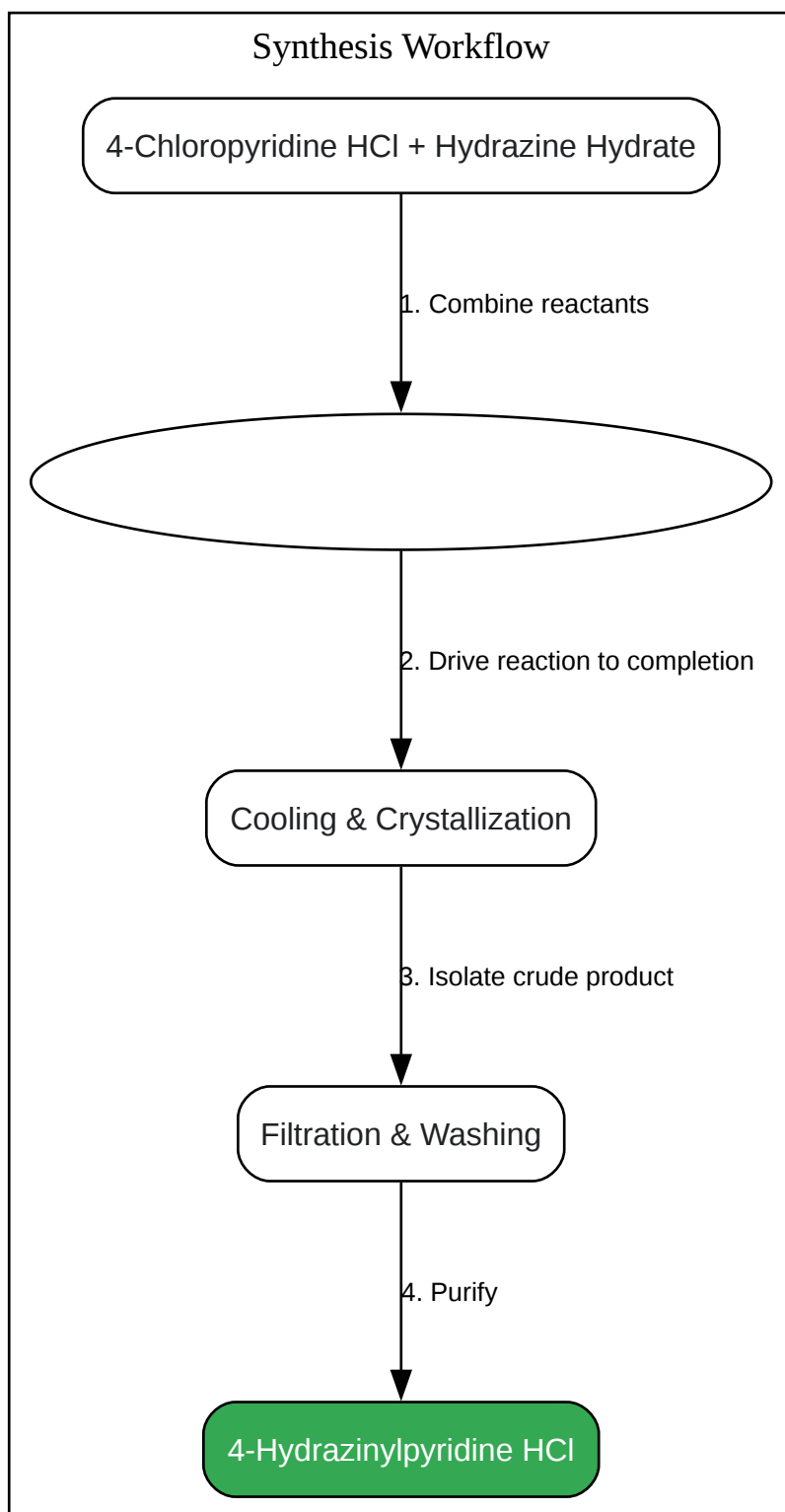
Mandatory Handling Protocol: Due to its hazard profile, this compound must be handled exclusively within a certified chemical fume hood.[7] The following personal protective equipment (PPE) is required:

- Eye Protection: Safety goggles or a face shield.[7]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
- Body Protection: A laboratory coat.[7]

Stability and Incompatibilities: The compound is stable under recommended storage conditions but should be kept away from heat, flames, and sparks. It is incompatible with strong oxidizing agents.[7] Hazardous combustion products include carbon monoxide and nitrogen oxides.[7]

Synthesis of 4-Hydrazinylpyridine Hydrochloride

The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The use of 4-chloropyridine hydrochloride and hydrazine hydrate is a frequently cited route.^[8] The hydrochloride salt of the starting material enhances the electrophilicity of the pyridine ring, facilitating the attack by hydrazine.



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Caption: High-level workflow for the synthesis of 4-Hydrazinylpyridine HCl.

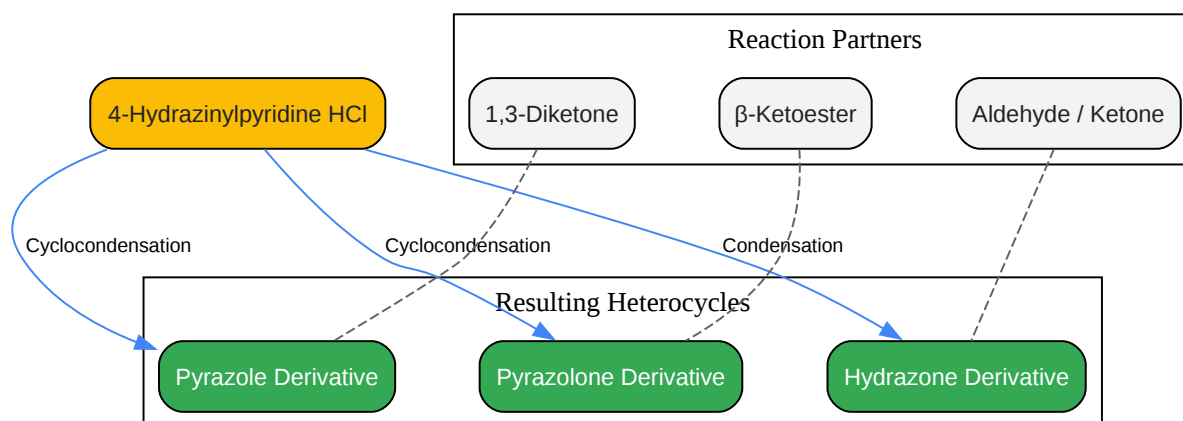
Detailed Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

This protocol is a representative procedure based on established chemical principles for this type of reaction. Researchers should consult specific patents or literature for optimization.[8][9]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloropyridine hydrochloride (1.0 eq) and a suitable solvent (e.g., ethanol or N,N-dimethylpropanolamine).[9]
- **Reagent Addition:** Slowly add an excess of hydrazine hydrate (e.g., 1.5-2.0 eq) to the stirred suspension. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated.[9]
- **Reaction:** Heat the mixture to reflux (typically 80-130 °C, solvent-dependent) under an inert nitrogen atmosphere.[9] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 6-12 hours).
- **Isolation:** Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.[9]
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake with cold water or ethanol to remove excess hydrazine and other impurities.[9]
- **Drying:** Dry the purified solid under vacuum to yield **4-Hydrazinylpyridine hydrochloride**.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of **4-Hydrazinylpyridine hydrochloride** is anchored in the reactivity of the hydrazine group. This functional group serves as a versatile handle for constructing five- and six-membered heterocyclic rings, which are prevalent motifs in pharmacologically active molecules.[3][10]



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Caption: Core reactivity pathways of 4-Hydrazinylpyridine HCl.

1. **Synthesis of Pyrazole Derivatives:** The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing pyrazole rings. These scaffolds are integral to numerous drugs, including anti-inflammatory agents (e.g., Celecoxib) and anticancer therapies.[11] **4-Hydrazinylpyridine hydrochloride** can be reacted with various 1,3-diketones to generate a library of 4-pyridyl-substituted pyrazoles for screening.

2. **Formation of Hydrazones:** Condensation with aldehydes or ketones readily forms hydrazone derivatives (-NH-N=CHR). The resulting hydrazide-hydrazone linkage is a key pharmacophore in compounds with a vast range of biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[12][13] This reaction provides a straightforward method to couple the pyridine core to other pharmacologically relevant fragments.

3. **Application as a Key Intermediate:** The true value of **4-Hydrazinylpyridine hydrochloride** is realized in its role as a starting material for complex, multi-step syntheses. For instance, it is cited as a commercially available reagent in patents for the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for treating pain and anxiety.[14][15] It is also used to synthesize pyrazolo[4,5-c]quinolin-4-ones, which have been studied for their benzodiazepine binding activity.[4]

Protocol: Representative Synthesis of a Pyridyl-Hydrazone Derivative

- **Dissolution:** Dissolve **4-Hydrazinylpyridine hydrochloride** (1.0 eq) in a suitable solvent such as ethanol. A small amount of a catalytic acid (e.g., acetic acid) can be added to facilitate the reaction.
- **Addition:** Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction is often rapid, with the product precipitating out of solution.
- **Monitoring:** Track the formation of the hydrazone via TLC.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the solid with cold solvent to remove any unreacted starting materials and dry under vacuum. Recrystallization can be performed if higher purity is required.

Conclusion

4-Hydrazinylpyridine hydrochloride is more than a simple chemical reagent; it is a strategic enabler for innovation in drug discovery. Its well-defined reactivity, centered on the hydrazine functional group, provides a reliable and efficient entry point to synthesize diverse libraries of heterocyclic compounds. For researchers and drug development professionals, mastering the handling, synthesis, and reaction pathways of this intermediate opens the door to novel molecular architectures with significant therapeutic potential. From foundational pyrazoles to complex fused systems, **4-Hydrazinylpyridine hydrochloride** will undoubtedly remain a key component in the synthetic chemist's toolbox for the foreseeable future.

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